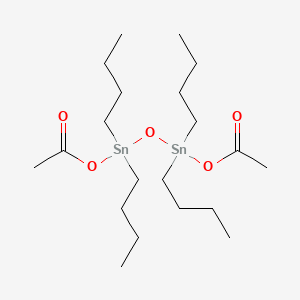
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Übersicht
Beschreibung
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound . It is also known as 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane . The compound has a molecular weight of 599.96 .
Molecular Structure Analysis
The linear formula of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is {CH3CO2Sn[(CH2)3CH3]2}2O . The compound’s InChI string is CCCCSn(OC©=O)OSn(CCCC)OC©=O .Physical And Chemical Properties Analysis
The melting point of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is 56-58 °C .Wissenschaftliche Forschungsanwendungen
- Summary of the Application : 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is used in the synthesis of novel 1,3-Diacetoxy-Acridones as cytotoxic agents . These agents have been found to have potential applications in cancer treatment.
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a series of novel substituted acridones . The in vitro cytotoxicity of these acridones against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines has been investigated .
- Results or Outcomes : The compounds synthesized using 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane showed moderate activity against MCF-7 and HL-60 cell lines . For instance, the compound 12 bearing planar diacetoxy tricyclic ring linked with butyl piperidine side chain showed the highest binding affinity with a binding constant (Ki) of 10.38 ×10 ×M –1 .
Safety And Hazards
Eigenschaften
IUPAC Name |
[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHADLTXDDGZFX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052263 | |
| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
CAS RN |
5967-09-9 | |
| Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

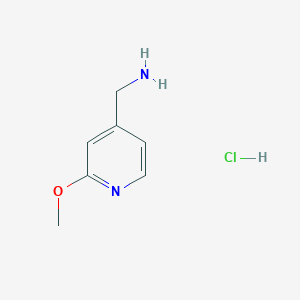

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
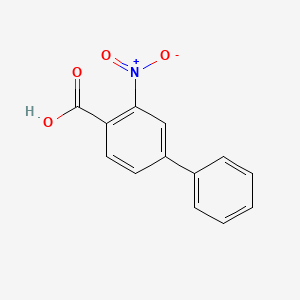

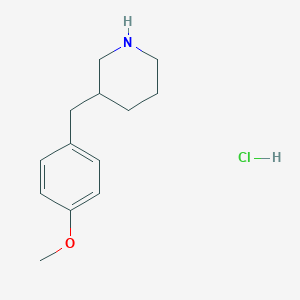
![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)

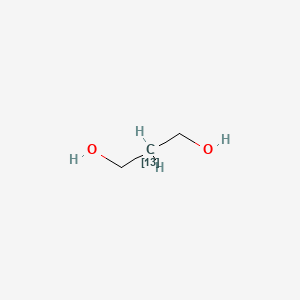
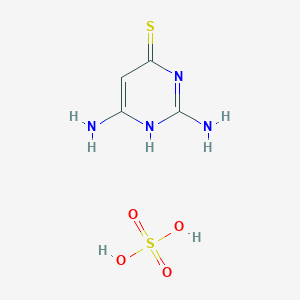
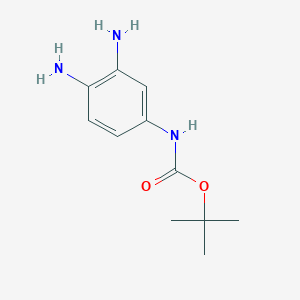

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)